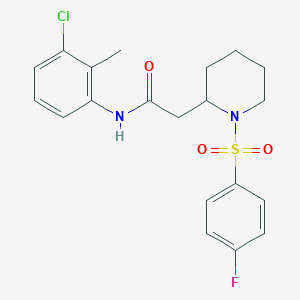

N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN2O3S/c1-14-18(21)6-4-7-19(14)23-20(25)13-16-5-2-3-12-24(16)28(26,27)17-10-8-15(22)9-11-17/h4,6-11,16H,2-3,5,12-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGJBHMXULMRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C19H22ClFNO2S

- Molecular Weight : 371.90 g/mol

- IUPAC Name : N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

This compound features a piperidine ring, a sulfonamide group, and various aromatic substitutions, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of similar structural classes exhibit significant antimicrobial activity. For instance, compounds with similar piperidinyl and sulfonamide moieties have shown efficacy against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : These compounds also displayed potent antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

The mechanism of action for compounds in this class often involves inhibition of key bacterial enzymes and pathways:

- DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .

- Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives showed IC50 values between 0.52–2.67 μM against DHFR, indicating potential as antifolate agents .

Toxicity and Safety Profile

Toxicological assessments reveal that these compounds exhibit low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile in vitro . Additionally, non-cytotoxicity was confirmed with IC50 values exceeding 60 μM.

Case Studies

- In Vitro Studies : A study evaluated the antimicrobial activity of several derivatives similar to N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide. The most active derivative showed a significant reduction in bacterial viability and biofilm formation .

- Synergistic Effects : The compound exhibited synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Data Table of Biological Activities

| Activity Type | Compound Derivative | MIC (μg/mL) | IC50 (μM) | Remarks |

|---|---|---|---|---|

| Antimicrobial | 7b | 0.22 | - | Active against S. aureus |

| Biofilm Inhibition | 7b | - | - | Significant reduction observed |

| DNA Gyrase Inhibition | - | - | 12.27–31.64 | Effective against pathogens |

| DHFR Inhibition | - | - | 0.52–2.67 | Potential antifolate agent |

Comparison with Similar Compounds

Key Observations :

- Halogenation : The target compound’s 3-chloro-2-methylphenyl group distinguishes it from analogs like W-15 (4-chlorophenyl) and 1c (4-fluorophenyl). Chlorine at the meta position may enhance steric hindrance or alter electronic properties compared to para-substituted analogs .

- Sulfonamide-Piperidine Core : The 4-fluorophenylsulfonyl-piperidine moiety is structurally analogous to W-15’s sulfonamide-piperidinylidene group, but the absence of a phenylethyl chain in the target compound suggests divergent pharmacological targets .

- Acetamide Linker : Compared to simpler acetamides (e.g., and ), the target’s extended linker (piperidine-acetamide) likely increases molecular flexibility and binding pocket compatibility .

Physicochemical Properties

Available data from analogs suggest:

- Lipophilicity : The 4-fluorophenylsulfonyl group may enhance solubility compared to purely hydrocarbon-substituted analogs (e.g., naphthyl-acetamide in ), but the 3-chloro-2-methylphenyl group could counterbalance this by increasing logP .

- Melting Points : Piperidine-sulfonamide analogs in exhibit melting points up to 230°C, indicating high crystallinity. The target compound’s melting point is expected to fall within this range due to similar hydrogen-bonding capacity .

Pharmacological Implications

- However, the target compound’s lack of a phenylethyl group likely redirects its activity toward non-opioid targets, such as enzymes or ion channels .

- Antimicrobial and Anticancer Potential: Fluorophenyl-acetamide derivatives in and demonstrate activity against bacterial biofilms and cancer cells, suggesting the target compound may share similar mechanisms, albeit untested .

Preparation Methods

Synthetic Route Overview

The synthesis of N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves three primary stages:

- Piperidine Ring Functionalization : Introduction of the sulfonyl group to the piperidine scaffold.

- Acetamide Formation : Coupling of the functionalized piperidine intermediate with the chloro-methylphenyl moiety.

- Purification and Characterization : Isolation of the target compound and validation of its structural integrity.

Piperidine Sulfonylation: Formation of 1-((4-Fluorophenyl)sulfonyl)piperidine

The sulfonylation of piperidine derivatives is a critical first step. A representative protocol involves reacting piperidine with 4-fluorobenzenesulfonyl chloride under basic conditions.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

- Temperature : 0–25°C under inert atmosphere.

- Time : 4–6 hours.

Mechanistic Insight :

The sulfonyl chloride undergoes nucleophilic attack by the piperidine’s secondary amine, forming a sulfonamide bond. The reaction’s exothermic nature necessitates controlled temperature to avoid side products.

Yield Optimization :

- Excess sulfonyl chloride (1.2–1.5 equivalents) improves conversion.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Acetamide Coupling: Synthesis of the Target Compound

The second stage involves coupling 1-((4-fluorophenyl)sulfonyl)piperidine with N-(3-chloro-2-methylphenyl)acetamide. This is achieved via a nucleophilic acyl substitution reaction.

Reaction Protocol :

- Activation of the Carboxylic Acid : The acetamide precursor is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

- Coupling Reaction : The acyl chloride reacts with the sulfonylated piperidine in the presence of a base.

Key Parameters :

| Parameter | Specification |

|---|---|

| Solvent | DCM, THF, or dimethylformamide (DMF) |

| Base | TEA, N,N-diisopropylethylamine (DIPEA) |

| Temperature | 25–50°C |

| Reaction Time | 8–12 hours |

| Yield | 65–75% after purification |

Side Reactions :

- Hydrolysis of the acyl chloride to carboxylic acid if moisture is present.

- Over-sulfonylation of piperidine with excess reagent.

Purification and Analytical Validation

Purification Methods :

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity.

Analytical Data :

| Technique | Key Findings | Source |

|---|---|---|

| ¹H NMR | - Piperidine protons: δ 2.8–3.5 ppm | |

| - Aromatic protons: δ 7.2–7.8 ppm | ||

| Mass Spectrometry | Molecular ion peak at m/z 424.92 [M+H]⁺ | |

| HPLC | Purity >98% (C18 column, acetonitrile:H₂O) |

Industrial-Scale Considerations

Scaling the synthesis requires addressing:

- Solvent Recovery : Distillation and recycling of DCM/THF.

- Catalyst Efficiency : Heterogeneous catalysts (e.g., immobilized bases) reduce waste.

- Process Safety : Controlled addition of sulfonyl chlorides to prevent thermal runaway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.